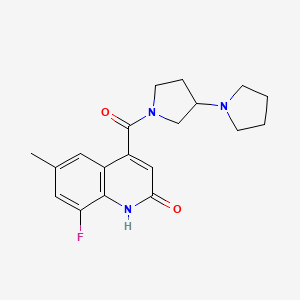
8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one, also known as FPQ or Fluoro-Pyrrolo-Quinoline, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development.
Wirkmechanismus
8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one binds to DNA through intercalation, which is the insertion of a molecule between the base pairs of DNA. This results in the inhibition of DNA replication and transcription, leading to cell death. This compound also inhibits the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound has anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antimicrobial activity against bacteria and fungi. However, further research is needed to determine the exact biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one in lab experiments is its ability to intercalate with DNA, making it a useful tool for studying DNA replication and transcription. However, the complex synthesis method and the potential toxicity of this compound limit its use in certain experiments.
Zukünftige Richtungen
Future research on 8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one should focus on optimizing the synthesis method to make it more efficient and cost-effective. Studies should also investigate the potential use of this compound in combination with other drugs for enhanced anticancer and antimicrobial activity. Additionally, the exact mechanism of action of this compound and its potential side effects should be further explored.
Synthesemethoden
8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one is synthesized through a multi-step process that involves the reaction of 6-methyl-2-nitroaniline with 3-pyrrolidin-1-ylpyrrolidine-1-carboxylic acid, followed by reduction and cyclization. The final product is obtained through a fluorination reaction. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one has been studied for its potential use in drug development due to its ability to bind to DNA and inhibit the activity of certain enzymes. It has been shown to have anticancer and antimicrobial properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
8-fluoro-6-methyl-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-12-8-14-15(10-17(24)21-18(14)16(20)9-12)19(25)23-7-4-13(11-23)22-5-2-3-6-22/h8-10,13H,2-7,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMVYACURHZVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)NC(=O)C=C2C(=O)N3CCC(C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-(2-phenylethynyl)aniline](/img/structure/B7642784.png)
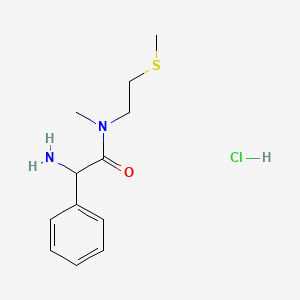
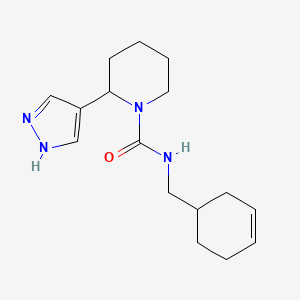
![3-[[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-methyl-1-(2-methylprop-2-enyl)urea](/img/structure/B7642825.png)

![N-[1-(2,5-dimethylfuran-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642833.png)
![N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B7642835.png)
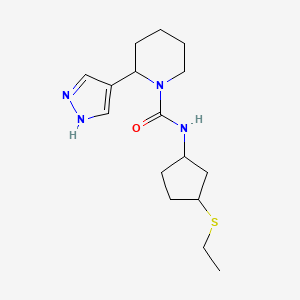
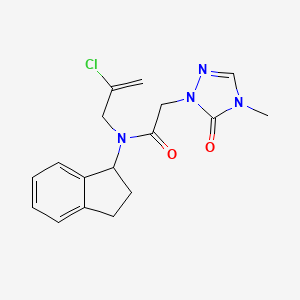
![(2S)-2-amino-N,3-dimethyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]butanamide;hydrochloride](/img/structure/B7642857.png)
![4-[4-[3-(Trifluoromethyl)pyrazol-1-yl]piperidine-1-carbonyl]benzonitrile](/img/structure/B7642858.png)
![N-[[6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B7642864.png)

![(2S,3S)-2-amino-N,3-dimethyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]pentanamide;hydrochloride](/img/structure/B7642880.png)